

Tiglic Aldehyde: Chemical Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: Tiglic aldehyde

CAS No.: 6038-09-1

Cat. No.: B7770458

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Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

Tiglic aldehyde ((E)-2-methyl-2-butenal; CAS 497-03-0) is a trisubstituted

-unsaturated aldehyde serving as a critical C5 synthon in organic synthesis. Distinguished by its rigid stereochemistry and dual electrophilic nature, it functions as a versatile "chiral template" precursor in the total synthesis of polyketides (e.g., 7-demethylpericidin A1) and insect pheromones. This guide provides a rigorous analysis of its physicochemical architecture, advanced synthetic methodologies (including Mukaiyama aldol protocols), and its reactivity profile as a Michael acceptor and dienophile.

Molecular Architecture & Physicochemical Profile

Stereochemical Configuration

Tiglic aldehyde exists as the (E)-isomer, which is thermodynamically more stable than its (Z)-isomer (Angelic aldehyde). The stereochemistry is defined by the spatial arrangement of the

highest priority groups on the carbon-carbon double bond: the formyl group (-CHO) at C2 and the methyl group at C3.

- (E)-Configuration: The formyl group and the -methyl group are on opposite sides (Entgegen). Consequently, the -methyl and -methyl groups are cis to each other.
- (Z)-Configuration (Angelic): The formyl group and the -methyl group are on the same side (Zusammen), causing significant steric strain between the carbonyl oxygen and the -methyl group.

Key Physicochemical Data

Property	Value	Notes
IUPAC Name	(E)-2-methylbut-2-enal	
CAS Number	497-03-0	
Molecular Formula		
Molecular Weight	84.12 g/mol	
Boiling Point	117–119 °C	@ 760 mmHg
Density	0.871 g/mL	@ 25 °C
Refractive Index		
Solubility	Soluble in EtOH, oils; ~2.5% in	Lipophilic character dominates
Odor Profile	Pungent, green, ethereal, fruity	Used in flavor/fragrance at <1%

Synthetic Pathways & Industrial Production

The synthesis of **Tiglic aldehyde** requires control over regioselectivity (C2 vs C4 attack) and stereoselectivity (E vs Z).

Classical Cross-Aldol Condensation

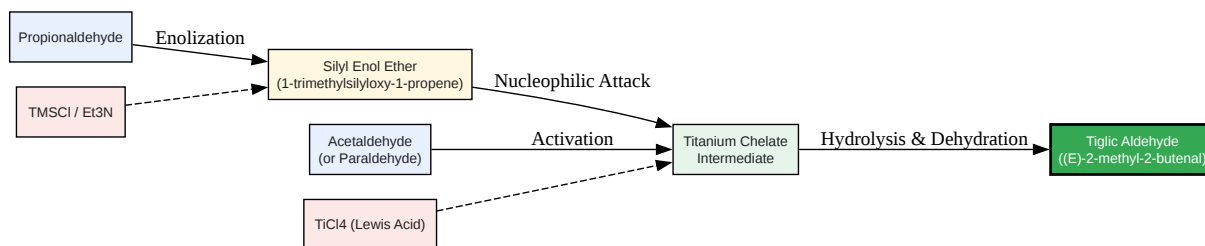
The industrial route involves the base-catalyzed cross-aldol condensation of acetaldehyde and propionaldehyde. Propionaldehyde acts as the nucleophile (via its enolate) attacking the electrophilic carbonyl of acetaldehyde.

- Challenge: Self-condensation of propionaldehyde or acetaldehyde leads to byproducts.
- Mechanism:
 - Deprotonation of propionaldehyde at the
-position.
 - Nucleophilic attack on acetaldehyde.
 - Dehydration of the resulting
-hydroxy aldehyde.

Advanced Route: Mukaiyama Aldol Condensation

For high-purity research applications, the Mukaiyama aldol reaction offers superior regiocontrol using silyl enol ethers and Lewis acid catalysis (

).



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Figure 1: Mukaiyama Aldol pathway ensuring regioselective formation of the C2-methylated skeleton.

Reactivity Profile & Mechanistic Insights

Tiglic aldehyde is a "chemical warhead" containing two distinct electrophilic sites: the carbonyl carbon (C1) and the

-carbon (C3).

The Michael Acceptor (C3 Reactivity)

The

-carbon is electron-deficient due to conjugation with the carbonyl.

- Reaction: 1,4-Addition (Michael Addition).
- Nucleophiles: Thiols (biological relevance), amines, and soft carbon nucleophiles (e.g., malonates).
- Mechanism: Nucleophile attacks C3, pushing electron density to the oxygen. Protonation of the enolate leads to the saturated aldehyde.

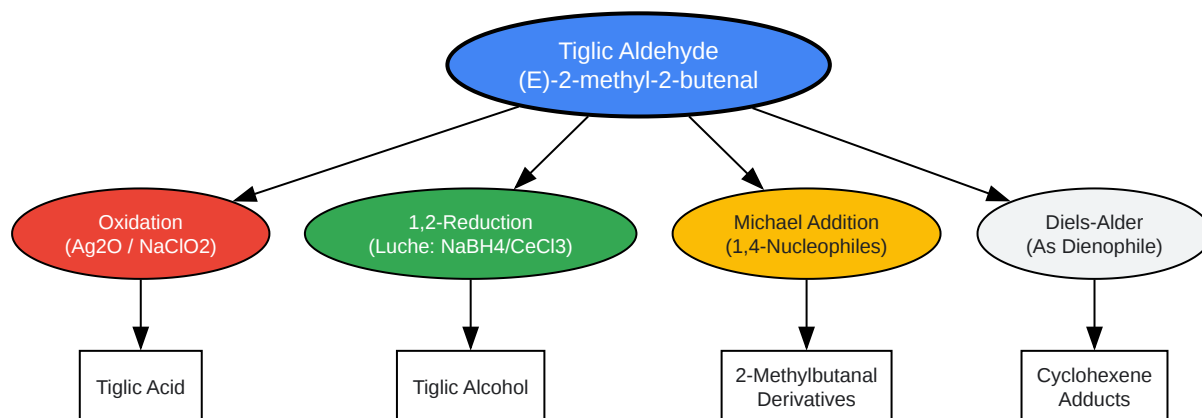
Carbonyl Chemistry (C1 Reactivity)

- Oxidation: Readily oxidized by
or Pinnick conditions to Tiglic Acid.
- Reduction: Selective 1,2-reduction (e.g.,
- Luche reduction) yields Tiglic Alcohol (2-methyl-2-buten-1-ol), preserving the double bond geometry.
- Imine Formation: Condensation with amines yields Schiff bases, often used in heterocyclic synthesis.

Cycloaddition Potential

Tiglic aldehyde acts as an electron-deficient dienophile in Diels-Alder reactions.

- Reactivity: Reacts with electron-rich dienes (e.g., cyclopentadiene) to form substituted cyclohexenes. The E-geometry of the aldehyde is conserved in the adduct.



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Figure 2: Reactivity map illustrating the divergence of synthetic pathways from the parent aldehyde.

Biological & Pharmacological Significance

Natural Defense Mechanisms

Tiglic aldehyde is not merely a synthetic reagent; it is a biologically active semiochemical.[1]

- **Insects:** It is a component of the defensive secretions of harvestmen (Order: Opiliones, specifically *Leiobunum nigripalpi*) and certain Hemiptera (true bugs). The compound acts as a chemical irritant and repellent against predators (ants, beetles).
- **Mammals:** Identified as a pheromone ("interomone") in the European rabbit (*Oryctolagus cuniculus*), mediating inter-species communication.

Drug Development Applications

In medicinal chemistry, **Tiglic aldehyde** serves as a chiral building block.

- **Polyketide Synthesis:** Used as a starting material for the total synthesis of 7-demethylpiperidin A1, a potent inhibitor of NADH-ubiquinone oxidoreductase (Complex I).
- **Chiral Centers:** The pre-existing methyl branch and double bond allow for stereoselective functionalization (e.g., Sharpless epoxidation of the corresponding alcohol) to generate contiguous chiral centers found in macrolide antibiotics.

Experimental Protocols

Protocol: High-Purity Synthesis via Mukaiyama Aldol

Based on modified procedures from Patent CN110818544A and standard Mukaiyama literature.

Objective: Synthesize (E)-2-methyl-2-butenal with high regioselectivity.

Reagents:

- Propionaldehyde (1.0 eq)
- Trimethylchlorosilane (TMSCl) (1.2 eq)
- Triethylamine (

) (2.5 eq)

- Paraldehyde (Source of acetaldehyde)
- Titanium Tetrachloride (

)
- Solvents: DMF, Dichloromethane (DCM), Toluene

Step 1: Formation of Silyl Enol Ether

- Charge a dry reactor with DMF and

.
- Add Propionaldehyde and TMSCl slowly while maintaining temperature < 100°C.
- Reflux until GC confirms consumption of propionaldehyde.
- Extract with n-hexane, concentrate to obtain 1-trimethylsilyloxy-1-propene.

Step 2: Aldol Condensation & Dehydration

- Dissolve the silyl enol ether and paraldehyde in anhydrous DCM.
- Cool to -20°C.
- Add

dropwise over 1 hour, maintaining internal temp < -10°C.
- Quench with water.^{[2][3]} Separate the organic phase and concentrate.
- Dehydration: Redissolve crude aldol adduct in Toluene. Heat to 110°C (reflux) to effect elimination of water/silanol.
- Purification: Rectify (distill) the product at atmospheric pressure. Collect fraction boiling at 116–119°C.^{[4][5]}

Yield: Typical yields range from 60-70% with >95% (E)-isomer purity.

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